2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is a key intermediate in the synthesis of Minodronic acid, a nitrogen-containing bisphosphonate used for treating osteoporosis. [, ]. It serves as a crucial building block in the multi-step synthesis of Minodronic acid and its related compounds. []
The compound is synthesized from imidazo[1,2-a]pyridine derivatives, which are recognized for their potential therapeutic applications, including anti-inflammatory and anticancer properties. Its chemical structure can be represented by the formula with a molecular weight of approximately 176.17 g/mol . The hydrochloride form indicates that the compound is in its salt form, enhancing its solubility and stability for pharmaceutical applications.
The synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride involves several steps that can vary based on the specific synthetic route employed. A notable method includes the following:
The molecular structure of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride features:
The InChI key for this compound is ZVBVKRNOISRONE-UHFFFAOYSA-N, which provides a unique identifier for database searches .
Chemical reactions involving 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride can include:
These reactions are essential for developing new derivatives with enhanced biological activities .
The mechanism of action for compounds like 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is often linked to their interaction with specific biological targets such as enzymes or receptors.
Research into these mechanisms often employs molecular docking studies and in vitro assays to elucidate specific interactions .
The physical and chemical properties of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride include:
These properties are crucial for determining the compound's suitability for various applications .
The applications of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride span several fields:
Research continues to explore new applications and derivatives that could enhance efficacy or reduce side effects in therapeutic contexts.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4